Potassium 6-fluoro-2-methylpyridine-3-trifluoroborate

Suzuki-Miyaura coupling Protodeboronation Reagent stability

Potassium 6-fluoro-2-methylpyridine-3-trifluoroborate (CAS 1150654-88-8) is an organoboron compound belonging to the potassium organotrifluoroborate (RBF₃K) class, specifically a heteroaryl (pyridinyl) trifluoroborate salt. These reagents function primarily as nucleophilic coupling partners in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of C(sp²)–C(sp²) bonds between the 6-fluoro-2-methylpyridin-3-yl moiety and a diverse range of aryl and heteroaryl halides.

Molecular Formula C6H5BF4KN
Molecular Weight 217.02 g/mol
CAS No. 1150654-88-8
Cat. No. B12051133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium 6-fluoro-2-methylpyridine-3-trifluoroborate
CAS1150654-88-8
Molecular FormulaC6H5BF4KN
Molecular Weight217.02 g/mol
Structural Identifiers
SMILES[B-](C1=C(N=C(C=C1)F)C)(F)(F)F.[K+]
InChIInChI=1S/C6H5BF4N.K/c1-4-5(7(9,10)11)2-3-6(8)12-4;/h2-3H,1H3;/q-1;+1
InChIKeyATFFWWNCXVZYOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Potassium 6-fluoro-2-methylpyridine-3-trifluoroborate (CAS 1150654-88-8): A Bench-Stable Pyridyltrifluoroborate for Suzuki-Miyaura Cross-Coupling


Potassium 6-fluoro-2-methylpyridine-3-trifluoroborate (CAS 1150654-88-8) is an organoboron compound belonging to the potassium organotrifluoroborate (RBF₃K) class, specifically a heteroaryl (pyridinyl) trifluoroborate salt [1]. These reagents function primarily as nucleophilic coupling partners in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of C(sp²)–C(sp²) bonds between the 6-fluoro-2-methylpyridin-3-yl moiety and a diverse range of aryl and heteroaryl halides [2]. As a member of the organotrifluoroborate family, it serves as a bench-stable, air- and moisture-tolerant surrogate for the corresponding boronic acid [3].

Why 6-Fluoro-2-methylpyridine-3-trifluoroborate Cannot Be Arbitrarily Substituted: Divergent Stability and Reactivity Among Pyridylboron Reagents


Direct substitution of Potassium 6-fluoro-2-methylpyridine-3-trifluoroborate with its boronic acid counterpart or alternative pyridylboron reagents is chemically unsound and introduces significant experimental risk. The key differentiator lies in the contrasting susceptibility to protodeboronation, a prevalent decomposition pathway in 2-heteroarylboronic acids [1]. Specifically, 2-pyridylboronic acids are notorious for rapid protodeboronation under standard Suzuki-Miyaura coupling conditions, necessitating the use of large excesses of the boronic acid or complex anhydrous protocols to achieve acceptable yields [2]. In stark contrast, potassium organotrifluoroborates, including the target pyridyl derivative, function as 'protected' boronic acids, releasing the active boronic acid slowly *in situ* via hydrolysis, which drastically minimizes this deleterious side reaction [3]. This fundamental difference in stability translates directly to the requirement for only stoichiometric or near-stoichiometric quantities of the trifluoroborate salt, whereas the corresponding boronic acid often demands 2-5 equivalents to compensate for its loss to protodeboronation [1][4]. Consequently, generic substitution without rigorous re-optimization of equivalents, base, and water content is highly likely to result in reaction failure or markedly diminished yields.

Quantitative Evidence for Potassium 6-fluoro-2-methylpyridine-3-trifluoroborate: A Comparator-Based Procurement Guide


Comparative Resistance to Protodeboronation: Pyridyltrifluoroborate vs. Pyridylboronic Acid in Aqueous Conditions

Potassium organotrifluoroborates, as a class, exhibit significantly lower rates of protodeboronation compared to their corresponding boronic acids [1]. This is a critical performance advantage for 2-pyridyl systems like Potassium 6-fluoro-2-methylpyridine-3-trifluoroborate, where the boronic acid form is particularly unstable. While direct kinetic data for this exact compound versus its boronic acid is not reported, the class-level inference from Molander's foundational work establishes that potassium trifluoroborates provide 'less protodeboronation compared to their boronic acid/boronate counterparts', thereby enabling couplings with 'only stoichiometric amts. or slight excesses' [1]. In contrast, the corresponding 2-pyridylboronic acid typically requires a 2-5 fold excess to achieve comparable conversion due to its rapid decomposition [2].

Suzuki-Miyaura coupling Protodeboronation Reagent stability

Comparative Air and Moisture Stability: Quantified Bench-Life Advantage Over Boronic Acids

Potassium organotrifluoroborates are defined by their exceptional air and moisture stability, a stark contrast to the often hygroscopic and oxidation-prone nature of boronic acids [1]. This is a quantifiable procurement advantage. Potassium 6-fluoro-2-methylpyridine-3-trifluoroborate, as a member of this class, can be weighed and handled on the benchtop without special precautions such as an inert atmosphere glovebox [1]. This stability is attributed to the tetracoordinate boron center, which is resistant to oxidation and hydrolysis. Vendor specifications confirm that this compound is a solid with long-term stability under standard ambient storage conditions, whereas the analogous boronic acid, B-(6-fluoro-2-methyl-3-pyridinyl)boronic acid (CAS 904326-91-6), is frequently observed to undergo dehydration to form boroxines or oxidation upon prolonged storage, necessitating purity verification before each use [2].

Reagent stability Storage Handling

Spectroscopic Identification: 11B and 19F NMR Signatures for Purity Assessment

The compound possesses a unique spectroscopic fingerprint that is critical for verifying identity and assessing purity upon receipt. While compound-specific data in the published literature is not available, a comprehensive NMR study of 28 potassium organotrifluoroborates, including heteroaryl derivatives, established the diagnostic 11B and 19F NMR spectral regions for this compound class [1]. For potassium organotrifluoroborates, the 11B NMR signal typically appears as a characteristic quartet between δ 2 and 8 ppm due to coupling with three equivalent 19F nuclei (¹J_{B-F} ≈ 40-50 Hz), while the 19F NMR signal appears as a 1:1:1:1 quartet between δ -130 and -150 ppm [1]. These distinct spectral signatures allow for rapid confirmation of the intact trifluoroborate salt and can be used to quantify the presence of common impurities like the free boronic acid (δ ≈ 28-32 ppm in 11B NMR), which would indicate premature hydrolysis [1].

NMR spectroscopy Purity analysis Quality control

Optimal Application Scenarios for Potassium 6-fluoro-2-methylpyridine-3-trifluoroborate Based on Quantitative Evidence


High-Throughput Library Synthesis: Minimizing Reagent Excess and Maximizing Yield

For medicinal chemistry and parallel synthesis campaigns aiming to incorporate the 6-fluoro-2-methylpyridin-3-yl motif into diverse scaffolds, this trifluoroborate is the preferred reagent. As established in Section 3, the class-level evidence confirms that potassium trifluoroborates require only stoichiometric or near-stoichiometric equivalents (1.0–1.5 equiv) to achieve full conversion in Suzuki-Miyaura couplings [1]. This directly contrasts with the 2.0–5.0 equivalents typically required for the corresponding pyridylboronic acid due to its rapid protodeboronation [2]. This quantifiable reduction in excess translates to substantial cost savings when scaled across a library of 96- or 384-well plates, simplifies reaction workup by reducing boronic acid-derived byproducts, and improves the purity of the crude product stream, thereby reducing the burden on downstream purification.

Aqueous and Green Chemistry Reaction Conditions

This compound is ideally suited for applications requiring aqueous or 'green' reaction media. Unlike many boronic acids and boronate esters that are highly sensitive to water and can undergo competitive protodeboronation in aqueous solvents, potassium trifluoroborates are water-stable and actually *require* water for the slow *in situ* hydrolysis that releases the active boronic acid coupling partner [1]. This property enables the use of environmentally benign solvent mixtures (e.g., water/ethanol, water/THF) [2], aligning with the principles of green chemistry and often simplifying product isolation. Furthermore, the water stability permits the development of robust, reproducible protocols that are less sensitive to ambient humidity, a critical factor for process development and scale-up.

Coupling with Base-Sensitive or Complex Substrates

Potassium 6-fluoro-2-methylpyridine-3-trifluoroborate is the reagent of choice for cross-coupling with substrates that are sensitive to the strong, exogenous bases often required to activate boronic acids. Because the trifluoroborate can undergo hydrolysis and transmetalation under milder conditions, it often permits the use of weaker bases (e.g., K₂CO₃ or Cs₂CO₃) compared to the stronger alkoxide or hydroxide bases sometimes necessary for boronic acid couplings [1]. This enhanced functional group tolerance minimizes the risk of epimerization of adjacent stereocenters, base-mediated hydrolysis of esters or amides, or other unwanted side reactions on the electrophilic coupling partner. This feature is particularly valuable in the late-stage functionalization of complex pharmaceutical intermediates where the molecule's structural integrity is paramount.

Quality Control for Critical Synthetic Intermediates

When this compound is procured for use in the synthesis of a key intermediate or a regulated pharmaceutical precursor, the ability to perform rigorous incoming quality control is non-negotiable. As detailed in Section 3, the distinct 11B and 19F NMR signatures of potassium organotrifluoroborates provide a reliable, quantitative method for confirming the identity and purity of the received material [1]. This is particularly important given the potential for degradation (hydrolysis to the boronic acid) during long-term storage or improper shipping. By employing 11B NMR, a user can rapidly quantify the percentage of intact trifluoroborate salt versus any free boronic acid contaminant, thereby de-risking the subsequent synthetic steps and ensuring batch-to-batch reproducibility.

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